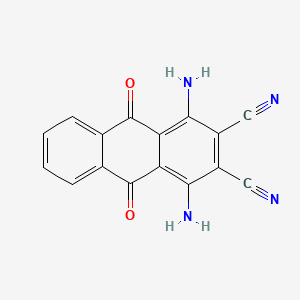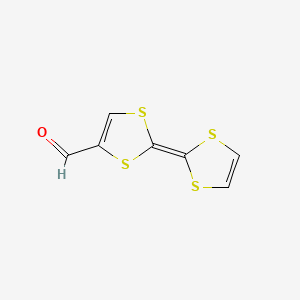
Formyltetrathiafulvalene
Overview
Description
Formyltetrathiafulvalene (FTTF) is a sulfur-rich organic molecule . It has the molecular formula C7H4OS4 . It has been extensively studied due to its potential applications in the field of materials science and electronics.
Synthesis Analysis
The synthesis of Formyltetrathiafulvalene and its analogues usually involves the coupling of cyclic C3S2 building blocks such as 1,3-dithiole-2-thion or the related 1,3-dithiole-2-ones . A convenient one-step synthesis of formyltetrathiafulvalene vinylogs has been reported .Molecular Structure Analysis
The molecular structure of Formyltetrathiafulvalene is characterized by a planar configuration which allows for efficient π-π stacking of its oxidized derivatives . The InChI representation of the molecule isInChI=1S/C7H4OS4/c8-3-5-4-11-7(12-5)6-9-1-2-10-6/h1-4H . Physical And Chemical Properties Analysis
Formyltetrathiafulvalene has a molecular weight of 232.4 g/mol . It has a topological polar surface area of 118 Ų . It has a complexity of 293 as computed by Cactvs 3.4.8.18 .Scientific Research Applications
Synthesis of New Materials
- FTTF has been utilized in the synthesis of new materials, particularly in the creation of vinylogs, which are important for developing new nonlinear optical (NLO) materials. A study by González et al. (1998) describes a method for synthesizing formyltetrathiafulvalene vinylogs as building blocks for NLO materials (González et al., 1998).
Development of Donor Ligands
- FTTF has been instrumental in the development of imine-bridged pyridyltetrathiafulvalene, a donor ligand used in coordination chemistry. Chahma et al. (2007) synthesized the first imine-bridged pyridyltetrathiafulvalene and reported its application in forming a copper complex (Chahma et al., 2007).
Optical and Electrochemical Properties
- Research by Andreu et al. (2000) focused on the synthesis, crystal structure, and the study of optical and electrochemical properties of new Tetrathiafulvalene-π-Spacer-Acceptor derivatives. This study highlights the role of FTTF in advancing the understanding of charge transfer and electrochemical behavior in organic compounds (Andreu et al., 2000).
Creation of Hybrid Tetrathiafulvalene Dimers
- Pérez et al. (2000) explored the synthesis of hybrid tetrathiafulvalene dimers, showcasing the versatility of FTTF in creating compounds with significant electrochemical properties. These dimers show potential for forming stable charge-transfer complexes, highlighting the electrochemical interaction between TTF and pi-extended TTF components (Pérez et al., 2000).
Preparation of Polyfunctionalised Tetrathiafulvalenes
- Gorgues et al. (1983) demonstrated the use of FTTF as a precursor for the preparation of polyfunctionalised tetrathiafulvalenes. This study emphasizes the importance of FTTF in synthesizing pi-donor compounds and their complexation abilities (Gorgues et al., 1983).
Paddlewheel Complex with Redox-Active Ligand
- In a study by Benbellat et al. (2006), a trimethyltetrathiafulvalene derivative was synthesized and coordinated to a cobalt(II) benzoate dimer, forming a complex with a paddlewheel core structure. This research highlights the application of FTTF derivatives in creating complexes with magnetic properties and metal-metal interactions (Benbellat et al., 2006).
Coordination Complexes and Conducting Materials
- Wang et al. (2006) synthesized a derivative, 4-pyridyltetrathiafulvalene, and prepared a nickel complex with it. The complex showed potential as a precursor for both conducting and magnetic materials, underscoring the role of FTTF derivatives in material science (Wang et al., 2006).
Future Directions
Formyltetrathiafulvalene has potential applications in the field of materials science and electronics. Tetrathiafulvalene-based molecules have been used to build highly conductive and mechanically tunable molecular junctions . This suggests that Formyltetrathiafulvalene could be used in similar applications, opening up new avenues for research and development.
Mechanism of Action
Target of Action
Formyltetrathiafulvalene, a derivative of Tetrathiafulvalene (TTF), is known for its outstanding redox properties and remarkable electron donor character . It primarily targets the development of electrically conducting materials (organic or synthetic metals) and has significant applications in molecular electronics .
Mode of Action
Formyltetrathiafulvalene interacts with its targets by exploiting its remarkable redox properties: a high π-donating ability and occurrence of three stable redox states . It can be reversibly oxidized to a stable radical cation or dication , which allows it to participate in electron transfer processes.
Biochemical Pathways
Formyltetrathiafulvalene affects the biochemical pathways related to the development of molecular electronics. Its redox properties and electron donor character play a crucial role in these pathways . The compound’s ability to undergo oxidation at mild potentials to give a stable radical cation contributes to its high electrical conductivity .
Pharmacokinetics
Its solubility in organic solvents suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of Formyltetrathiafulvalene’s action are primarily observed in its contribution to the development of electrically conducting materials and molecular electronics . Its ability to undergo reversible oxidation results in distinctive electrical properties .
properties
IUPAC Name |
2-(1,3-dithiol-2-ylidene)-1,3-dithiole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4OS4/c8-3-5-4-11-7(12-5)6-9-1-2-10-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJHQJARYXJFDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C2SC=C(S2)C=O)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4OS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30321053 | |
| Record name | Formyltetrathiafulvalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30321053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Formyltetrathiafulvalene | |
CAS RN |
68128-94-9 | |
| Record name | NSC369045 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369045 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Formyltetrathiafulvalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30321053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Formyltetrathiafulvalene such a useful building block in organic synthesis?
A1: Formyltetrathiafulvalene possesses an aldehyde group, which is a highly reactive functional group allowing for easy chemical modification. This enables the synthesis of a wide variety of Tetrathiafulvalene (TTF) derivatives with tailored properties. For example, it can undergo Wittig-Horner reactions with phosphonate esters to yield conjugated TTF dimers [] or react with 4-picolyltriphenylphosphonium chloride hydrochloride to yield 4-[2-tetrathiafulvalenyl-ethenyl]pyridine [].
Q2: Can you give an example of how Formyltetrathiafulvalene is used to create molecules with interesting electrochemical properties?
A2: In a study published by [], researchers synthesized a series of conjugated hybrid Tetrathiafulvalene dimers using Formyltetrathiafulvalene as a starting material. These dimers exhibited interesting electrochemical behavior, with intramolecular electronic interactions observed between the TTF unit and the attached conjugated system. This demonstrates the potential of Formyltetrathiafulvalene in constructing materials with tunable electronic properties for applications in organic electronics.
Q3: Are there any studies exploring the coordination chemistry of Formyltetrathiafulvalene?
A3: Yes, [] describes the synthesis of an imine-bridged pyridyltetrathiafulvalene ligand derived from Formyltetrathiafulvalene. This ligand was coordinated to a copper(II) center, demonstrating the potential of Formyltetrathiafulvalene derivatives in building blocks for the development of π-d systems.
Q4: What are some of the analytical techniques used to characterize Formyltetrathiafulvalene and its derivatives?
A4: Formyltetrathiafulvalene and its derivatives are often characterized using a combination of techniques, including:
- UV/Vis spectroscopy: Studies the absorption and transmission of light in the ultraviolet-visible range, providing information about electronic transitions within a molecule [].
- Cyclic Voltammetry (CV): An electrochemical technique used to study the oxidation and reduction potentials of molecules, giving insights into their electron transfer properties [, ].
- X-ray diffraction: Used to determine the three-dimensional structure of crystalline compounds, providing detailed information about bond lengths, angles, and molecular packing [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



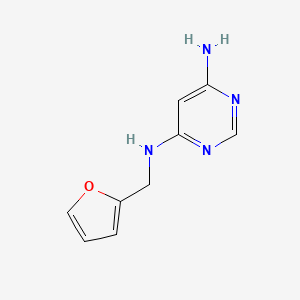

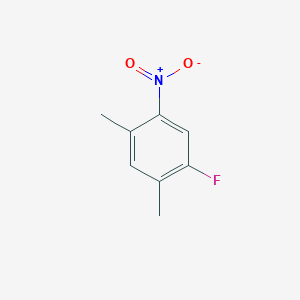


![4-Chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1362519.png)

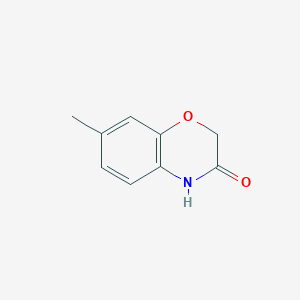
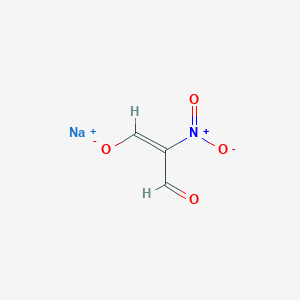
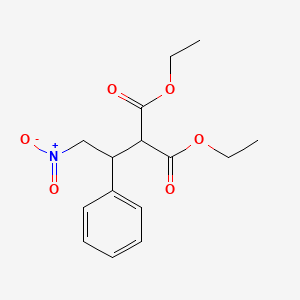

![1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B1362532.png)

